molecular formula C18H14N2O2 B2450128 N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 878728-00-8

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2450128
CAS No.: 878728-00-8
M. Wt: 290.322
InChI Key: VXWSMQRPXILBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-2-carboxamide derivative of interest in medicinal chemistry and pharmacological research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their versatile biological activities . This particular compound features a 2-cyanophenyl amide substitution, a motif of significant interest as the nitrile group is increasingly prevalent in FDA-approved drugs and known to contribute to molecular properties such as metabolic stability and target binding affinity through dipole interactions and potential covalent binding . Research into structurally similar benzofuran-2-carboxamide compounds has demonstrated potential across multiple therapeutic areas. Notably, certain derivatives have been investigated as allosteric cannabinoid receptor type 1 (CB1) modulators with apoptotic anticancer properties , while other 2-carboxamide-benzofuran derivatives have been patented for the potential treatment of cognitive disorders associated with conditions such as Alzheimer's disease, Parkinson's disease, and major depressive disorder . The presence of both the 3,5-dimethyl groups on the benzofuran core and the 2-cyanophenyl group on the amide nitrogen may influence the compound's lipophilicity and overall pharmacokinetic profile, making it a valuable chemical probe for structure-activity relationship (SAR) studies . Researchers are exploring this compound and its analogs primarily in the fields of oncology and neurodegenerative disease, with applications in high-throughput screening, target identification, and mechanism-of-action studies. This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-7-8-16-14(9-11)12(2)17(22-16)18(21)20-15-6-4-3-5-13(15)10-19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSMQRPXILBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 2-cyanophenylboronic acid with 3,5-dimethyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The carboxamide moiety (-CONH-) participates in:

Hydrolysis

ConditionsProductYield (%)Source
Acidic (HCl, reflux)3,5-Dimethylbenzofuran-2-carboxylic acid85–90
Basic (NaOH, ethanol)Same as above78–82

Transamidation

Reaction with primary or secondary amines under Boc-protection conditions:

  • Example : Treatment with morpholine in toluene at 60°C yields N-morpholino-3,5-dimethylbenzofuran-2-carboxamide (85–92% yield) .

Functionalization of the Cyanophenyl Substituent

The 2-cyanophenyl group can undergo:

  • Nitrile hydrolysis :

    • Acidic (H₂SO₄/H₂O): Forms 2-carboxamidophenyl derivative .

    • Basic (KOH/EtOH): Forms 2-carboxylphenyl derivative (requires harsh conditions) .

  • Nucleophilic addition : Grignard reagents (e.g., RMgX) add to the nitrile, forming imine intermediates .

Electrophilic Aromatic Substitution

The 3,5-dimethylbenzofuran core directs electrophiles to specific positions:

ReactionPosition ModifiedProductCatalyst/Reagent
NitrationC-44-Nitro-3,5-dimethylbenzofuranHNO₃/H₂SO₄
BrominationC-66-Bromo-3,5-dimethylbenzofuranBr₂/FeBr₃

Stability Under Oxidative/REDOX Conditions

  • Oxidation : The benzofuran ring is susceptible to ring-opening under strong oxidants (e.g., KMnO₄), forming diketones .

  • Reduction :

    • Nitrile → Amine: Catalytic hydrogenation (H₂/Pd-C) converts the 2-cyanophenyl group to 2-aminomethylphenyl (60–70% yield) .

Catalytic Modifications

Palladium-mediated cross-couplings enable late-stage diversification:

  • Buchwald–Hartwig amination : Substitutes the 5-methyl group with aryl amines (e.g., using Pd(OAc)₂/Xantphos) .

Key Research Findings

  • The 3,5-dimethyl groups sterically hinder reactions at C-4 and C-6, directing electrophiles to less substituted positions .

  • The carboxamide group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating further reactions .

  • Stability studies indicate decomposition above 200°C, with thermal gravimetric analysis (TGA) showing a 5% weight loss at 215°C .

Reaction Optimization Insights

ParameterOptimal ConditionImpact on Yield
Coupling temperature0–5°C (acid chloride formation)Maximizes purity
Solvent for amidationDichloromethanePrevents hydrolysis
Catalyst loading5 mol% Pd(OAc)₂Balances cost/activity

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective and antioxidant activities of benzofuran derivatives, including N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. In vitro experiments demonstrated that certain derivatives can protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptor activation. For instance, a related compound exhibited neuroprotective action comparable to memantine, a known NMDA antagonist, indicating that modifications at specific positions on the benzofuran structure can enhance neuroprotective efficacy .

CompoundSubstituentNeuroprotective Activity
1f-CH3 at R2Comparable to memantine
1j-OH at R3Moderate activity

Anti-Leishmanial Properties

The compound has been explored for its anti-leishmanial properties against Leishmania species, which are responsible for leishmaniasis. The screening of related compounds demonstrated significant activity against L. amazonensis, with some derivatives showing IC50 values below 10 µM. This suggests that benzofuran derivatives can be optimized for potent anti-parasitic activity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes that allow for structural modifications to enhance biological activity. The modular synthetic routes often utilize C–H arylation and transamidation techniques, enabling the introduction of various substituents that can significantly influence the compound's pharmacological profile .

Table: Synthetic Routes and Yields

Synthetic MethodYield (%)Key Features
C–H ArylationHighAllows diverse aryl substitution
TransamidationVariableModular approach for creating derivatives

Potential in Viral Infections

Another promising application of benzofuran derivatives is in the treatment of viral infections, particularly hepatitis C. Compounds with similar structures have shown potential in inhibiting viral replication and could be further explored for their therapeutic efficacy against hepatitis C virus .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, it may interact with cell membrane receptors, leading to changes in cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    2-(2-cyanophenyl)-3,5-dimethylbenzofuran: Similar structure but lacks the carboxamide group.

    3,5-dimethyl-1-benzofuran-2-carboxamide: Similar structure but lacks the cyanophenyl group.

    2-cyanophenyl-1-benzofuran-2-carboxamide: Similar structure but lacks the dimethyl groups.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-cyanophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound with potential biological activities. This article explores its biological activity, focusing on its effects against various pathogens, particularly Leishmania species, and other relevant biological evaluations.

Synthesis and Structure

The synthesis of this compound typically involves a series of chemical reactions including amidation and cyclization processes. The compound's structure includes a benzofuran core, which is known for its diverse biological properties.

Antileishmanial Activity

Recent studies have highlighted the compound's effectiveness against Leishmania amazonensis, a protozoan responsible for leishmaniasis. The compound exhibited significant in vitro activity, with an IC50 value indicating the concentration required to inhibit 50% of the parasite's growth.

Table 1: Antileishmanial Activity of this compound

CompoundIC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
This compound36.4171.54.7

The selectivity index (SI) is calculated as the ratio of cytotoxicity (CC50) to antileishmanial activity (IC50), indicating a favorable therapeutic window for this compound.

The mechanism by which this compound exerts its antileishmanial effects may involve modulation of pH-dependent properties that enhance drug uptake in the acidic environment of parasitophorous vacuoles within macrophages, where the amastigote form resides .

Antibacterial and Antifungal Activity

While primary studies have focused on antileishmanial properties, preliminary evaluations suggest potential antibacterial and antifungal activities. The compound was screened against various bacterial strains with varying degrees of effectiveness:

Table 2: Antibacterial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus22.9
Escherichia coli56.74
Candida albicans16.69

These results indicate that this compound possesses a broad spectrum of antimicrobial activity, warranting further investigation into its potential as an antibacterial agent .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of similar benzofuran derivatives, emphasizing structure-activity relationships (SAR). Variations in substituents on the benzofuran scaffold significantly influence biological activity, highlighting the importance of electronic effects in modulating efficacy against pathogens .

Q & A

Q. Critical parameters :

  • Temperature : Excess heat during cyclization may lead to side products like decarboxylated derivatives.
  • Stoichiometry : A 1:1.2 molar ratio of benzofuran acid to amine ensures complete coupling .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Essential techniques :

  • NMR : 1^1H and 13^13C NMR confirm the benzofuran scaffold (e.g., aromatic protons at δ 6.8–7.5 ppm) and the cyanophenyl group (sharp singlet for nitrile at ~δ 110 ppm in 13^13C NMR).
  • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced: How does this compound induce selective cytotoxicity in cancer cells, and what role do reactive oxygen species (ROS) play?

Q. Mechanistic insights :

  • ROS induction : The compound disrupts mitochondrial electron transport chains, increasing superoxide (O2_2^-) and hydrogen peroxide (H2_2O2_2) levels, as measured by DCFH-DA fluorescence assays.
  • Selectivity : Cancer cells’ impaired antioxidant systems (e.g., reduced glutathione) make them vulnerable to ROS overload, while normal cells maintain redox homeostasis.
  • Validation : Use siRNA knockdown of Nrf2 (a redox regulator) in normal hepatocytes to test selectivity .

Advanced: What strategies can address contradictory findings regarding the compound’s efficacy across cancer cell lines?

Q. Experimental design recommendations :

  • Standardized assays : Use identical cell culture conditions (e.g., serum concentration, passage number) and cytotoxicity metrics (e.g., IC50_{50} via MTT assay).
  • Heterogeneity controls : Profile genetic variations (e.g., p53 status) in cell lines like MCF-7 (breast) vs. A549 (lung).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl groups) to correlate electronic effects with activity .

Advanced: How do polymeric nanoparticle conjugates enhance bioavailability, and what parameters optimize delivery?

Q. Nanocarrier optimization :

  • Polymer selection : PEG-based nanoparticles improve water solubility and reduce hepatic clearance.
  • Drug loading : Achieve 15–20% w/w loading via emulsion-solvent evaporation.
  • Targeting : Functionalize nanoparticles with folate ligands for receptor-mediated uptake in cancer cells.
  • In vivo validation : Monitor pharmacokinetics (e.g., AUC, half-life) in murine xenograft models .

Advanced: What computational approaches predict binding affinities and metabolic pathways?

Q. Methodological workflow :

Docking studies : Use AutoDock Vina to model interactions with targets like topoisomerase II (PDB ID: 1ZXM).

ADMET prediction : SwissADME predicts CYP450-mediated metabolism (e.g., demethylation at the 3,5-dimethyl sites).

MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How does the compound’s interaction with antioxidant systems influence its therapeutic window?

Q. Key findings :

  • Prooxidant effect : The compound depletes glutathione (GSH) in lymphoma cells, measured via Ellman’s assay.
  • Therapeutic window : Compare LC50_{50} in NK/Ly lymphoma cells (e.g., 12 µM) vs. hepatocytes (>100 µM) using ROS scavengers (e.g., NAC) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.